methyl N-(9H-xanthen-9-ylcarbonyl)leucinate
Overview
Description
Methyl N-(9H-xanthen-9-ylcarbonyl)leucinate is a chemical compound that belongs to the class of xanthone derivatives. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. This compound is characterized by the presence of a xanthone core structure, which is linked to a leucine moiety through a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(9H-xanthen-9-ylcarbonyl)leucinate typically involves the following steps:
Formation of the Xanthone Core: The xanthone core can be synthesized using classical methods such as the Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.
Coupling with Leucine: The xanthone core is then coupled with leucine through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(9H-xanthen-9-ylcarbonyl)leucinate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Quinones
Reduction: Reduced xanthone derivatives
Substitution: Various substituted xanthone derivatives
Scientific Research Applications
Methyl N-(9H-xanthen-9-ylcarbonyl)leucinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl N-(9H-xanthen-9-ylcarbonyl)leucinate involves its interaction with various molecular targets and pathways. The xanthone core is known to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . By enhancing Nrf2 translocation, the compound can exert antioxidant and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(9H-xanthen-9-ylcarbonyl)glycinate: Similar structure but with a glycine moiety instead of leucine.
Xanthone derivatives: Various xanthone derivatives with different substituents at different positions.
Uniqueness
Methyl N-(9H-xanthen-9-ylcarbonyl)leucinate is unique due to the presence of the leucine moiety, which can impart specific biological activities and enhance its potential as a therapeutic agent. The combination of the xanthone core with leucine may result in improved pharmacokinetic properties and targeted biological effects compared to other xanthone derivatives .
Properties
IUPAC Name |
methyl 4-methyl-2-(9H-xanthene-9-carbonylamino)pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)12-16(21(24)25-3)22-20(23)19-14-8-4-6-10-17(14)26-18-11-7-5-9-15(18)19/h4-11,13,16,19H,12H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQRUQJHPZQTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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